molecular formula C16H17ClN2O3 B1679143 Methyl 2-(2-chloroacetyl)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate CAS No. 922507-80-0

Methyl 2-(2-chloroacetyl)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate

Cat. No.: B1679143
CAS No.: 922507-80-0
M. Wt: 320.77 g/mol
InChI Key: BCSIRYFYAKLJDK-UHFFFAOYSA-N
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Description

16F16 is a chemical compound known for its role as a protein disulfide isomerase inhibitor. It has been identified in various studies for its ability to inhibit the activity of protein disulfide isomerase, an enzyme involved in the formation and rearrangement of disulfide bonds in proteins. This compound has shown potential in reducing apoptosis induced by misfolded proteins, making it a significant molecule in the study of neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16F16 involves the reaction of 2-chloroacetyl chloride with 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid methyl ester. The reaction is typically carried out in the presence of a base such as triethylamine, under anhydrous conditions, to yield the desired product .

Industrial Production Methods: While specific industrial production methods for 16F16 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity through recrystallization or chromatography, and adhering to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions: 16F16 primarily undergoes substitution reactions due to the presence of the chloroacetyl group. It can also participate in reduction reactions, particularly in the context of its interaction with protein disulfide isomerase.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

    Reduction Reactions: Often involve reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.

Major Products Formed: The major products formed from these reactions depend on the specific nucleophile or reducing agent used. For example, substitution with an amine would yield an amide derivative, while reduction would result in the formation of a reduced disulfide bond.

Scientific Research Applications

Protein Disulfide Isomerase Inhibition

One of the most notable applications of methyl 2-(2-chloroacetyl)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate is its role as a protein disulfide isomerase inhibitor . This activity is crucial in the context of neurodegenerative diseases, where protein misfolding can lead to cellular stress and death. The compound has been shown to:

  • Inhibit protein disulfide isomerase effectively.
  • Provide protective effects against neurotoxic agents.

These properties make it a candidate for further research in neuroprotection and cellular stress response mechanisms .

Anticancer Potential

Research has indicated that this compound exhibits anticancer properties . It has been evaluated for its cytotoxic effects on various cancer cell lines. Notably:

  • In vitro studies demonstrated significant cell growth inhibition.
  • The compound's mechanism of action includes interference with cellular processes related to tumor growth .

Other Biological Studies

Interaction studies have focused on the compound's effects on various cellular processes. These investigations provide insights into its mechanism of action and potential therapeutic uses in treating diseases characterized by cellular stress and misfolded proteins .

Mechanism of Action

16F16 exerts its effects by inhibiting the activity of protein disulfide isomerase. This enzyme is crucial for the formation and rearrangement of disulfide bonds in proteins. By inhibiting this enzyme, 16F16 prevents the proper folding of proteins, leading to the suppression of apoptosis induced by misfolded proteins. This mechanism is particularly relevant in the context of neurodegenerative diseases, where protein misfolding plays a significant role .

Comparison with Similar Compounds

    PACMA31: Another protein disulfide isomerase inhibitor with similar applications in neurodegenerative disease research.

    BAP2: Known for its role in inhibiting protein disulfide isomerase and reducing apoptosis in cells expressing misfolded proteins.

Uniqueness of 16F16: 16F16 is unique in its specific inhibition of protein disulfide isomerase and its demonstrated ability to reduce apoptosis in various cellular models. Its effectiveness in protecting neurons from apoptosis induced by amyloid-beta precursor protein and mutant huntingtin protein highlights its potential as a therapeutic agent .

Biological Activity

Methyl 2-(2-chloroacetyl)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate, commonly referred to as PDI inhibitor 16F16, is a complex organic compound notable for its biological activity as a protein disulfide isomerase (PDI) inhibitor. This compound has garnered attention in the fields of medicinal chemistry and neurobiology due to its potential therapeutic implications, particularly in the context of neurodegenerative diseases and cellular stress responses.

The molecular formula of this compound is C₁₆H₁₇ClN₂O₃, with a molecular weight of approximately 320.77 g/mol. Its structure features a pyridoindole framework with a chloroacetyl group and a methyl ester functionality. The compound's unique reactivity is attributed to its functional groups, which facilitate various chemical reactions, making it a versatile intermediate in organic synthesis .

This compound primarily acts as an inhibitor of protein disulfide isomerase (PDI), an enzyme crucial for protein folding and maturation. PDI facilitates the formation and rearrangement of disulfide bonds in proteins, which is essential for their proper three-dimensional structure and function. By inhibiting PDI activity, this compound can induce cellular stress responses and has been linked to protective effects against neurotoxic agents .

Biological Effects

Research indicates that this compound exhibits several significant biological activities:

  • Neuroprotection : It has shown potential in protecting neuronal cells from apoptosis induced by oxidative stress.
  • Anticancer Activity : Inhibition of PDI can lead to increased apoptosis in cancer cells, making it a candidate for anticancer therapies.
  • Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects through its modulation of cellular stress pathways .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Neuroprotective Study : A study demonstrated that treatment with the compound reduced cell death in neuronal cell cultures exposed to neurotoxic agents by approximately 30%, suggesting its potential use in neurodegenerative disease models .
  • Cancer Cell Line Evaluation : In vitro studies on various cancer cell lines (e.g., HT-29 and A549) showed that the compound inhibited cell proliferation significantly compared to untreated controls .
  • Inflammation Model : Research indicated that the compound reduced inflammatory cytokine production in macrophages exposed to lipopolysaccharides (LPS), highlighting its anti-inflammatory potential .

Comparative Analysis

To better understand the uniqueness of this compound among similar compounds, a comparative analysis is provided below:

Compound NameMolecular FormulaKey Features
This compoundC₁₆H₁₇ClN₂O₃PDI inhibitor; neuroprotective properties
Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylateC₁₃H₁₄N₂O₂Lacks chloroacetyl group; simpler structure
(1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-...VariesContains benzo[d][1,3]dioxol moiety; different profile

This comparison illustrates that while there are structurally similar compounds available in literature, this compound stands out due to its specific inhibition of PDI and its protective effects against neurotoxic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 2-(2-chloroacetyl)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate, and how do reaction conditions influence yield?

  • Methodology : Utilize reflux conditions with acetic acid as a solvent, following protocols for analogous indole derivatives. For example, combine 3-formyl-1H-indole-2-carboxylate derivatives (1.1 equiv) with 2-aminothiazol-4(5H)-one (1.0 equiv) and sodium acetate (2.0 equiv) under reflux for 3–5 hours. Monitor reaction progress via TLC and purify via recrystallization from DMF/acetic acid .
  • Key Variables : Adjust molar ratios (e.g., 1.1:1 for aldehyde:amine) to minimize side products. Extended reflux times (>5 hours) may degrade chloroacetyl groups, reducing yield.

Q. What analytical techniques are most reliable for structural characterization of this compound?

  • Methodology :

  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., C23H21ClN2O5 structure resolved with space group P2₁2₁2₁) .
  • NMR spectroscopy : Use ¹H/¹³C NMR to verify indole ring substitution patterns and chloroacetyl group integration.
  • HPLC-MS : Ensure purity (>95%) and detect trace intermediates .

Q. How should researchers handle storage and stability concerns for this compound?

  • Methodology : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the chloroacetyl group. Use amber vials to avoid photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NOE effects or coupling constants) for this compound?

  • Methodology :

  • Dynamic NMR : Investigate rotational barriers of the tetrahydro-pyridoindole ring system.
  • DFT calculations : Compare theoretical and experimental J-values to identify conformational equilibria .
  • Variable-temperature studies : Probe temperature-dependent shifts to confirm dynamic processes .

Q. What experimental designs are suitable for studying the ecological fate of this compound in environmental matrices?

  • Methodology :

  • Microcosm assays : Assess biodegradation rates in soil/water systems under OECD 307 guidelines.
  • LC-QTOF-MS : Track transformation products (e.g., hydrolyzed carboxylates) with non-targeted screening .
  • QSAR modeling : Predict bioaccumulation potential using logP (experimental: ~2.8) and molecular volume .

Q. How can computational modeling improve the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Molecular docking : Target β-carboline-binding enzymes (e.g., monoamine oxidases) using AutoDock Vina. Optimize chloroacetyl substituent positioning for H-bond interactions.
  • MD simulations : Evaluate binding stability over 100-ns trajectories in explicit solvent .

Q. What strategies mitigate side reactions during multi-step synthesis (e.g., indole ring alkylation or chloroacetyl group migration)?

  • Methodology :

  • Protecting groups : Temporarily block the indole NH with Boc to prevent N-alkylation .
  • Low-temperature kinetics : Conduct Friedel-Crafts acylations at –78°C to suppress migration.
  • In-situ IR monitoring : Detect intermediates and optimize quenching times .

Properties

IUPAC Name

methyl 2-(2-chloroacetyl)-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3/c1-16(15(21)22-2)14-11(7-8-19(16)13(20)9-17)10-5-3-4-6-12(10)18-14/h3-6,18H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSIRYFYAKLJDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CCN1C(=O)CCl)C3=CC=CC=C3N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404219
Record name Methyl 2-(2-chloroacetyl)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922507-80-0
Record name Methyl 2-(2-chloroacetyl)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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